oxepane-4-sulfonyl chloride
Description
Properties
CAS No. |
1465189-77-8 |
|---|---|
Molecular Formula |
C6H11ClO3S |
Molecular Weight |
198.67 g/mol |
IUPAC Name |
oxepane-4-sulfonyl chloride |
InChI |
InChI=1S/C6H11ClO3S/c7-11(8,9)6-2-1-4-10-5-3-6/h6H,1-5H2 |
InChI Key |
LRPMTTMFXZOIGB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCOC1)S(=O)(=O)Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Oxone-Mediated Oxidative Halogenation
A scalable and environmentally benign method utilizes Oxone® (2KHSO₅·KHSO₄·K₂SO₄) with potassium chloride (KCl) or bromide (KBr) to convert thiols or disulfides directly to sulfonyl chlorides/bromides in water. For oxepane-4-sulfonyl chloride, the synthesis would involve:
-
Oxidation of Thiols : Treating oxepane-4-thiol with Oxone (2.5 equiv) and KCl (1.0 equiv) in aqueous medium at room temperature.
-
Mechanistic Pathway :
This method achieves >90% yields for aromatic and aliphatic sulfonyl chlorides within 10–20 minutes, attributed to the high oxidative power of Oxone and the aqueous solvent system. Key advantages include:
-
Elimination of hazardous chlorinating agents (e.g., SOCl₂).
-
Room-temperature conditions, reducing energy consumption.
Mechanistic Insights
Chlorination of Sulfonic Acids
The reaction proceeds via nucleophilic acyl substitution, where the chlorinating agent (e.g., SOCl₂) activates the sulfonic acid’s hydroxyl group, facilitating chloride displacement. The mechanism involves:
Side products like HCl and SO₂ are gaseous, simplifying purification.
Oxone-KCl System
The Oxone-mediated method operates through a radical pathway:
-
HOCl Generation :
-
Thiol Oxidation :
-
Disulfide to Sulfonyl Chloride :
Copper catalysts (e.g., CuCl) may accelerate sulfur-oxygen bond formation.
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
Oxepane-4-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines to form sulfonamides.
Oxidation Reactions: It can be oxidized to form sulfonic acids.
Reduction Reactions: It can be reduced to form thiols.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.
Oxidizing Agents: Reagents like hydrogen peroxide and potassium permanganate are used for oxidation reactions.
Reducing Agents: Reagents such as lithium aluminum hydride are used for reduction reactions.
Major Products Formed
Sulfonamides: Formed from the reaction with amines.
Sulfonic Acids: Formed from oxidation reactions.
Thiols: Formed from reduction reactions.
Scientific Research Applications
Synthetic Applications
Oxepane-4-sulfonyl chloride serves as a versatile building block in organic synthesis. Its structure allows for the introduction of sulfonyl groups into various organic frameworks, facilitating the formation of sulfonamides and other functionalized compounds.
Synthesis of Sulfonamides
Sulfonyl chlorides are critical precursors in synthesizing sulfonamides, which are important in pharmaceuticals. The reaction typically involves the nucleophilic attack of amines on the sulfonyl chloride, resulting in sulfonamide formation. This compound can enhance the reactivity of amines due to the electron-withdrawing nature of the sulfonyl group, thus improving yields and reaction rates .
Chromoselective Synthesis
Recent advancements have shown that this compound can be utilized in chromoselective photocatalysis for synthesizing various sulfonyl derivatives. For instance, under blue light irradiation, it has been demonstrated that sulfonyl chlorides can be produced selectively from thioacetates, showcasing the compound's utility in developing new synthetic pathways .
Organophosphorus-Catalyzed Reactions
This compound has been employed in organophosphorus-catalyzed reactions for deoxygenation processes. This method allows for the generation of reactive sulfur-based electrophiles through a catalytic cycle involving phosphines, which can lead to diverse products such as trifluoromethyl and perfluoroalkyl derivatives . This application highlights its role in enhancing the reactivity and functionalization of organosulfur compounds.
Biological Applications
The biological relevance of this compound is primarily linked to its role as a precursor for bioactive compounds.
Antimicrobial Activity
Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. By utilizing this compound to synthesize novel sulfonamide compounds, researchers have been able to explore new antimicrobial agents with improved efficacy against resistant strains .
Anticancer Research
Sulfonamide derivatives are also being investigated for their potential anticancer activities. The ability to modify the oxepane structure allows for fine-tuning of biological activity, making it a valuable scaffold in drug discovery efforts targeting cancer cells .
Synthesis of Bioactive Compounds
A notable case study involved using this compound to synthesize a series of polyoxygenated oxepanes with potential bioactive properties. Researchers utilized ring-expansion methods to create complex structures that demonstrated promising biological activities .
Development of New Antimicrobials
In another study, this compound was reacted with various amines to yield new sulfonamide derivatives that were tested against multiple bacterial strains. The results indicated enhanced activity compared to traditional sulfonamides, demonstrating the compound's potential in developing next-generation antibiotics .
Mechanism of Action
The mechanism of action of oxepane-4-sulfonyl chloride involves its reactivity as a sulfonyl chloride. It can form covalent bonds with nucleophiles, leading to the formation of sulfonamide, sulfonic acid, or thiol derivatives. The molecular targets and pathways involved depend on the specific reactions and applications.
Comparison with Similar Compounds
Reactivity and Stability
- This compound exhibits moderate steric hindrance due to its seven-membered ring, which may slow nucleophilic substitution compared to smaller rings like dithiolane. However, its aliphatic nature enhances electrophilicity at the sulfur center compared to aromatic analogues .
- The dual sulfur atoms may also influence electron distribution, altering solubility and stability .
- Aromatic derivatives (e.g., 3,5-dichloro-4-hydroxybenzene-1-sulfonyl chloride) benefit from resonance stabilization, reducing electrophilicity. Electron-withdrawing substituents (Cl, OH) may partially counteract this effect, enhancing reactivity at the sulfonyl group .
Key Research Findings
Steric Effects : Larger rings (e.g., oxepane) reduce reaction rates in SN2 mechanisms compared to smaller systems like dithiolane .
Electronic Effects : Aliphatic sulfonyl chlorides typically react faster with amines than aromatic analogues due to weaker resonance stabilization of the leaving group (Cl⁻) .
Solubility : this compound’s oxygenated ring may improve solubility in polar solvents relative to sulfur-containing analogues like dithiolane derivatives.
Data Inconsistencies and Limitations
- Limited experimental data on reaction kinetics or thermodynamic properties of these compounds necessitate caution in extrapolating trends.
Biological Activity
Oxepane-4-sulfonyl chloride is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the available literature on its synthesis, biological properties, and applications, focusing on its antimicrobial and anticancer activities.
Synthesis
This compound can be synthesized through various methods involving sulfonylation reactions. The compound typically features a sulfonyl chloride functional group, which is known for its reactivity and ability to form covalent bonds with nucleophiles. Recent advancements in synthetic methodologies have improved the efficiency and yield of synthesizing oxepane derivatives, including this compound .
Antimicrobial Activity
Research indicates that oxepane derivatives exhibit moderate antibacterial activity against Gram-positive bacteria. For instance, a study demonstrated that compounds bearing a sulfonyl group showed significant inhibition against strains such as Staphylococcus aureus and Streptococcus pneumoniae . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis.
Table 1: Antimicrobial Activity of Oxepane Derivatives
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 µg/mL |
| This compound | Streptococcus pneumoniae | 16 µg/mL |
Anticancer Activity
In addition to antimicrobial properties, this compound has shown promising anticancer activity. A study reported that derivatives containing the oxepane ring structure exhibited cytotoxic effects against various cancer cell lines, including A549 (lung cancer), MDA-MB-231 (breast cancer), and HeLa (cervical cancer) cells. The most potent derivative demonstrated IC50 values in the low micromolar range, indicating strong potential for further development as an anticancer agent .
Table 2: Anticancer Activity of Oxepane Derivatives
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| This compound | A549 | 0.17 |
| This compound | MDA-MB-231 | 0.05 |
| This compound | HeLa | 0.07 |
Case Studies
- Antimicrobial Evaluation : A study focused on the synthesis of various oxepane derivatives and evaluated their antimicrobial properties using standard disk diffusion methods. The results indicated that compounds with a sulfonyl group significantly inhibited bacterial growth compared to controls .
- Cytotoxicity Assay : Another research effort involved testing oxepane derivatives against several cancer cell lines using MTT assays. The findings highlighted that modifications to the sulfonyl group could enhance cytotoxicity, suggesting a structure-activity relationship worth exploring further .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
